1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 is a deuterated compound primarily utilized in scientific research and as a synthetic intermediate. It features a unique structure that consists of two quinolinone moieties linked by a butane chain, with deuterium atoms incorporated to facilitate studies of reaction mechanisms and metabolic pathways due to their isotopic labeling properties. The compound has the CAS Registry Number 1346599-01-6 and is often referenced in the context of drug development, particularly as an intermediate in the synthesis of pharmaceuticals like Aripiprazole .
The compound is synthesized from starting materials such as 3,4-dihydro-2(1H)-quinolinone derivatives. It is commercially available through various chemical suppliers and is often used in laboratories engaged in organic synthesis and medicinal chemistry.
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 belongs to the class of quinolinones, which are heterocyclic compounds containing nitrogen. Its specific classification as a deuterated compound makes it particularly valuable for studies involving isotopic effects in chemical reactions.
The synthesis of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 typically involves several key steps:
The reactions are generally conducted under specific conditions:
The reaction conditions are optimized to yield high purity and yield of the final product .
The molecular structure of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 can be represented as follows:
Key data points include:
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 can undergo various chemical reactions:
The specific conditions for these reactions vary based on reagents used but typically involve controlled temperatures and solvent systems to optimize yields and selectivity.
The mechanism of action for 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 involves its interaction with various biological targets. The quinolinone moieties may interact with enzymes and receptors, influencing various biochemical pathways. The incorporation of deuterium allows researchers to study kinetic isotope effects that provide insights into reaction mechanisms by altering reaction rates and pathways .
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 has several notable applications:
This deuterated compound is systematically named as 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8, reflecting its structural duality and isotopic labeling. It features a butane chain linker where eight hydrogen atoms (denoted by -d8) are replaced by deuterium atoms at specific positions. The molecular formula is C₂₂H₁₆D₈N₂O₄, with a precise molecular weight of 388.49 g/mol, distinguishing it from its non-deuterated analog (C₂₂H₂₄N₂O₄, 380.44 g/mol) [1] [5]. Alternative designations include 7,7'-[1,4-Butanediylbis(oxy)]bis[3,4-dihydro-2(1H)-quinolinone-d8 and the USP-recognized Aripiprazole Diquinoline Butanediol Impurity-d8, underscoring its role as a labeled impurity reference standard [5] [6]. Key identifiers:
Table 1: Nomenclature Systems for 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC | 7-[4-[(2-Oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one-d8 |
USP Designation | Aripiprazole Diquinoline Butanediol Impurity-d8 |
Canonical SMILES | [²H]C([²H])(Oc1ccc2CCC(=O)Nc2c1)C([²H])([²H])C([²H])([²H])Oc3ccc4CCC(=O)Nc4c3 |
InChI Key | HYDKRRWQLHXDEN-RPDRRWSPSA-N (deuterated variant) |
Structurally, it comprises two 3,4-dihydro-2(1H)-quinolinone pharmacophores connected via a 1,4-butanediyl bis(oxy) linker. The quinolinone units contain a bicyclic system with a keto group at position 2, while deuterium atoms are incorporated exclusively within the butane spacer (C4D8), preserving the pharmacophores' electronic properties [1] [6].
This compound emerged as a process impurity during the development of the antipsychotic drug Aripiprazole (marketed as Abilify®). Synthetic routes to Aripiprazole involve aryl-ether coupling reactions, where 1,4-bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane (non-deuterated) forms as a dimeric byproduct when intermediates undergo undesired bis-alkylation [2] [5]. Its identification became crucial for quality control, leading to its inclusion in pharmacopeial standards as a specified impurity requiring monitoring [5].
The deuterated isotopologue (-d8) was later developed to address challenges in quantifying impurity kinetics during drug manufacturing. Its first synthesis coincided with the need for isotopically labeled internal standards in liquid chromatography-mass spectrometry (LC-MS). The CAS registry (1346599-01-6) suggests commercialization around 2012–2015, driven by laboratories specializing in deuterated pharmaceuticals (e.g., Clearsynth Labs) [3] [7]. This timeline aligns with the broader adoption of deuterium labeling for tracking pharmaceutical impurities with high precision .
Deuterium incorporation at the butylene bridge (C4D8) creates a chemically analogous but spectroscopically distinct version of the Aripiprazole process impurity. This serves two primary functions:
Metabolic Stability Probe: While the primary use is analytical, deuterium labeling can potentially alter the in vivo metabolic fate of molecules by strengthening C-D bonds (vs. C-H). For this impurity, deuterium placement in the aliphatic linker may slow oxidative metabolism at these positions if the compound is formed in vivo, facilitating studies on impurity fate and toxicity. However, the quinolinone moieties remain protonated, retaining their intrinsic reactivity [1] [6].
Table 2: Comparative Properties of Deuterated vs. Non-deuterated Forms
Property | Non-deuterated Form | Deuterated Form (d8) | Significance |
---|---|---|---|
Molecular Formula | C₂₂H₂₄N₂O₄ | C₂₂H₁₆D₈N₂O₄ | Confirms isotopic substitution |
Molecular Weight | 380.44 g/mol | 388.49 g/mol | Key for MS-based detection (Δm = +8) |
CAS Number | 882880-12-8 | 1346599-01-6 | Unique identifier for procurement |
Primary Pharmaceutical Role | Process impurity in Aripiprazole synthesis | Isotopic tracer for impurity analysis | Enables precise quantification and kinetic studies |
The synthesis of this deuterated compound typically involves reacting deuterated 1,4-dibromobutane-d8 with the hydroxyphenyl quinolinone precursors under controlled conditions, ensuring high isotopic purity (>95%) [3] [7]. Its utility exemplifies the strategic application of deuterium chemistry in enhancing pharmaceutical analysis without altering the core pharmacological behavior of the target molecule being monitored.
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8